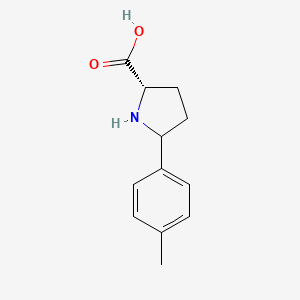
(2S)-5-(p-Tolyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-5-(p-Tolyl)pyrrolidine-2-carboxylic acid: is a chiral compound featuring a pyrrolidine ring substituted with a p-tolyl group at the 5-position and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors. One common method involves the cyclization of amino acids or their derivatives under acidic or basic conditions.
Functionalization: The preformed pyrrolidine ring can be functionalized to introduce the p-tolyl group and the carboxylic acid group. This can be achieved through various substitution reactions using reagents like p-tolyl halides and carboxylating agents.
Industrial Production Methods: Industrial production often employs microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency. This method allows for the rapid and efficient construction of the pyrrolidine ring and its subsequent functionalization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can be carried out using appropriate reagents like halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: p-Tolyl halides, carboxylating agents.
Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in medicinal chemistry and organic synthesis .
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Bioactive Molecules: The compound serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Biology:
Enzyme Inhibition: It can be used to study enzyme inhibition mechanisms, particularly those involving pyrrolidine-based inhibitors.
Medicine:
Drug Development: The compound is explored for its potential as a lead compound in drug development, particularly for its chiral properties and biological activity.
Industry:
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the p-tolyl group contribute to its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing its activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Pyrrolidine-2-one: A lactam derivative with similar structural features.
Pyrrolidine-2,5-dione: Another derivative with potential biological activity.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness: (2S)-5-(p-Tolyl)pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both aromatic and carboxylic functional groups make it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
(2S)-5-(4-methylphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-2-4-9(5-3-8)10-6-7-11(13-10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10?,11-/m0/s1 |
Clave InChI |
SKQLXMFYXIIUIN-DTIOYNMSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2CC[C@H](N2)C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)C2CCC(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















